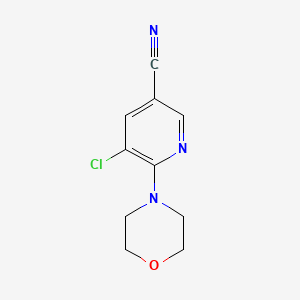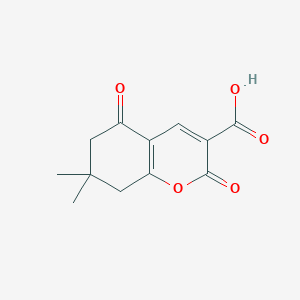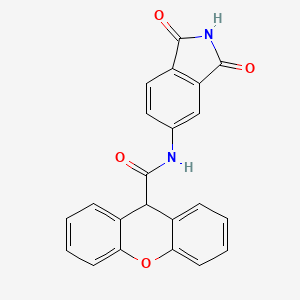![molecular formula C7H15NO3 B2664087 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid CAS No. 1501996-08-2](/img/structure/B2664087.png)
2-[(1-Hydroxybutan-2-yl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(1-Hydroxybutan-2-yl)amino]propanoic acid” is a compound with the CAS Number: 1501996-08-2 . It has a molecular weight of 161.2 and its IUPAC name is N-[1-(hydroxymethyl)propyl]alanine . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO3/c1-3-6(4-9)8-5(2)7(10)11/h5-6,8-9H,3-4H2,1-2H3,(H,10,11) . This indicates that the compound has a specific arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 161.2 .Applications De Recherche Scientifique
Biocatalytic Synthesis
2-[(1-Hydroxybutan-2-yl)amino]propanoic acid is explored in the context of its potential for biocatalytic synthesis. In one study, the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid was accomplished using a systems biocatalysis approach. This approach involved coupling an aldol reaction with a stereoselective transamination, utilizing a class II pyruvate aldolase from E. coli and either an S- or R-selective transaminase. The process achieved high product concentrations with yields between 86% and >95%, highlighting the efficiency of biocatalytic methods for producing amino acids and their derivatives (Hernández et al., 2017).
Antifungal Peptides
Another application involves the use of this compound in the study of new antifungal tripeptides. Computational peptidology assisted by conceptual density functional theory was utilized to study the molecular properties and structures of five new antifungal tripeptides. This study provided insights into the reactivity descriptors and bioactivity scores of these peptides, which is critical for drug design processes. The research underscores the role of amino acid derivatives in developing new antifungal agents (Flores-Holguín et al., 2019).
Synthetic Organic Chemistry
In synthetic organic chemistry, the properties of this compound derivatives have been studied for their potential as corrosion inhibitors. For instance, new diamine derivatives were synthesized and investigated for their inhibitive action against the corrosion of mild steel in hydrochloric acid solution. These studies contribute to the understanding of how amino acid derivatives can be applied in materials science to enhance the durability and lifespan of metals (Herrag et al., 2010).
Biofuel Production
Moreover, the potential of using this compound pathways for biofuel production has been explored. Metabolic engineering techniques have enabled the production of 1-butanol and 1-propanol from glucose in Escherichia coli, leveraging the keto-acid intermediates from amino acid biosynthesis pathways. This research highlights the versatility of amino acid derivatives in renewable energy applications, offering a pathway to producing higher alcohols that serve as biofuels (Shen & Liao, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-(1-hydroxybutan-2-ylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-3-6(4-9)8-5(2)7(10)11/h5-6,8-9H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAKGWQZHHQCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664005.png)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2664008.png)
![1-[(4-Chlorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2664009.png)

![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2664016.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2664017.png)


![(3-Fluoropyridin-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664021.png)




